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molecular formula C10H13NO3 B074117 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid CAS No. 1133-96-6

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

Cat. No. B074117
M. Wt: 195.21 g/mol
InChI Key: RUILENPFHDHTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689806B1

Procedure details

2,4-Dimethyl-5-formyl-3-(2-methoxycarbonylethyl)pyrrole (0.23 g, 1.2 mmol) in 6N sodium hydroxide (10 mL) was heated at 100° C. for 2 hours. The reaction mixture was cooled to room temperature, acidified with 6 N hydrochloric acid and extracted three times with 10 mL of ethyl acetate. The combined organic layers were washed with 10 mL of water and 5 mL of brine, dried over anhydrous sodium sulfate and evaporated to dryness to give 230 mg (106% yield) of crude 4-carboxyethyl-3,5-dimethyl-2-formylpyrrole as a brown oil.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH:14]=[O:15])=[C:5]([CH3:13])[C:6]=1[CH2:7][CH2:8][C:9]([O:11]C)=[O:10].Cl>[OH-].[Na+]>[C:9]([CH2:8][CH2:7][C:6]1[C:5]([CH3:13])=[C:4]([CH:14]=[O:15])[NH:3][C:2]=1[CH3:1])([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
CC=1NC(=C(C1CCC(=O)OC)C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 10 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 10 mL of water and 5 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC=1C(=C(NC1C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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